

# Application Notes: Orphanin FQ(1-11)

## Administration in Mice

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### Compound of Interest

Compound Name: Orphanin FQ(1-11)

Cat. No.: B171971

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### Introduction

**Orphanin FQ(1-11)** is a biologically active fragment of the 17-amino acid neuropeptide Nociceptin/Orphanin FQ (N/OFQ).[1][2] It functions as a potent and selective agonist for the Nociceptin Opioid Peptide (NOP) receptor, also known as the Opioid Receptor-Like 1 (ORL-1). [1][2] Unlike classical opioid peptides, **Orphanin FQ(1-11)** and its parent molecule show little to no affinity for mu ( $\mu$ ), delta ( $\delta$ ), or kappa ( $\kappa$ ) opioid receptors.[1] The N/OFQ-NOP system is widely distributed in the central nervous system, particularly in brain regions associated with motivation, emotion, pain, and memory, such as the hippocampus, amygdala, and hypothalamus.

Due to its distinct pharmacological profile, **Orphanin FQ(1-11)** is a valuable tool for researchers investigating the physiological roles of the NOP receptor. In murine models, its administration has been shown to modulate anxiety, stress responses, pain perception, and the effects of drugs of abuse. These application notes provide an overview of its effects, relevant quantitative data, and detailed protocols for its use in laboratory settings.

## Quantitative Data Summary

The following tables summarize the key quantitative parameters related to **Orphanin FQ(1-11)**'s receptor binding and its observed behavioral effects in mice.

Table 1: Receptor Binding Affinity of **Orphanin FQ(1-11)**

Receptor	Ligand	Binding Affinity (Ki)	Notes
<b>NOP (ORL-1/OP4)</b>	<b>Orphanin FQ(1-11)</b>	<b>55 nM</b>	<b>Potent agonist activity.</b>
Mu ( $\mu$ ) Opioid	Orphanin FQ(1-11)	>1000 nM	No significant affinity.
Delta ( $\delta$ ) Opioid	Orphanin FQ(1-11)	>1000 nM	No significant affinity.

| Kappa ( $\kappa$ ) Opioid | **Orphanin FQ(1-11)** | >1000 nM | No significant affinity. |

Table 2: Summary of Behavioral Effects of **Orphanin FQ(1-11)** in Mice

Effect Studied	Mouse Strain	Dose (i.c.v.)	Behavioral Test	Key Findings
Anxiety	BALB/c	0.3 and 1 nmol	Light-Dark Box	<b>Significantly increased exploration in the aversive lit section, characteristic of anxiolytic agents.</b>
Anxiety	BALB/c	0.1 and 0.3 nmol	Urocortin-Induced Stress	Reversed urocortin-induced decreases in exploratory activity.
Analgesia	CD-1	Not specified	Not specified	Described as having analgesic properties.
Locomotor Activity	Not specified	0.01 nmol	Elevated Plus Maze	Attenuated open arm avoidance without affecting overall locomotor activity.

| Locomotor Activity | Not specified | 0.1–0.3 nmol | Elevated Plus Maze | Decreased open arm avoidance but also increased total arm transitions, suggesting a more complex effect at higher doses. |

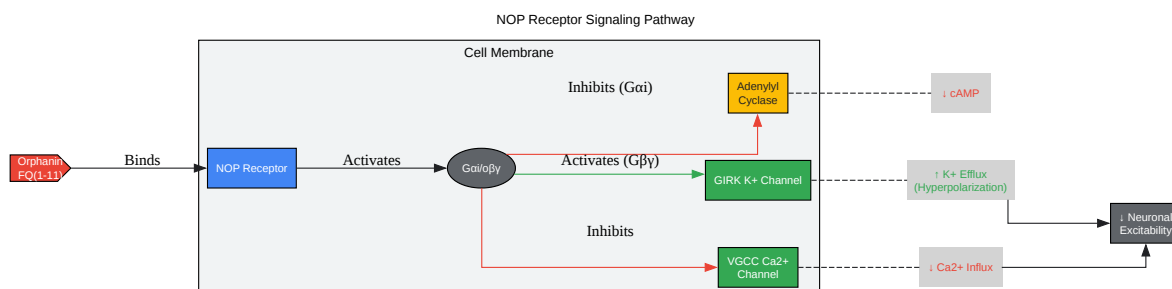
## Signaling Pathway and Mechanism of Action

**Orphanin FQ(1-11)** exerts its effects by binding to and activating the NOP receptor, a G protein-coupled receptor (GPCR). The NOP receptor primarily couples to inhibitory G proteins (G $\alpha$ i/o). This activation initiates a signaling cascade that leads to the modulation of neuronal excitability.

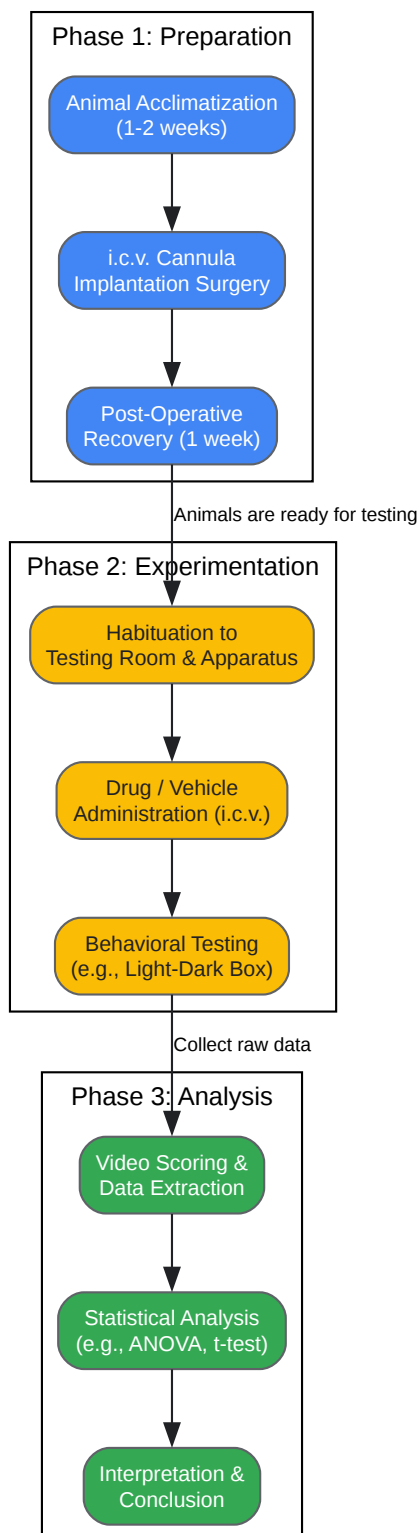
### Key Signaling Events:

- **G Protein Activation:** Ligand binding causes a conformational change in the NOP receptor, leading to the activation of G $\alpha$ /o proteins.
- **Adenylyl Cyclase Inhibition:** The activated G $\alpha$  subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
- **Ion Channel Modulation:**
  - **Potassium Channels:** The G $\beta\gamma$  subunits activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.
  - **Calcium Channels:** The signaling cascade also inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx.

The combined effect of membrane hyperpolarization and reduced calcium influx is a decrease in neuronal excitability and neurotransmitter release.



## General Workflow for Behavioral Study



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## References

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